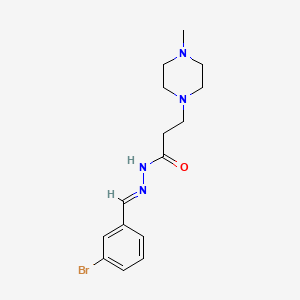

![molecular formula C17H23N5O B5564671 (3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine](/img/structure/B5564671.png)

(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine, also known as DMZ-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMZ-3 is a triazole-based compound that has been synthesized through a multi-step process.

Applications De Recherche Scientifique

Enantioselective Synthesis

One study discusses the enantioselective synthesis of vasopressin V2 receptor antagonist OPC-31260 metabolites, highlighting the use of lipase-catalyzed transesterification. This synthetic approach is crucial for generating optical isomers of certain metabolites, maintaining their absolute configurations throughout multiple conversion steps (Matsubara et al., 2000).

Generation of Structurally Diverse Libraries

Another research outlines the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This study showcases the compound's reactivity with various nucleophiles, leading to a wide array of derivatives with potential applications in medicinal chemistry and material science (Roman, 2013).

DNA-Damaging Activity and Bacterial Mutagenicity

Research into the DNA-damaging activity and bacterial mutagenicity of aromatic amines and azo-derivatives quantitatively relates these properties to their carcinogenicity. This study emphasizes the potential health risks associated with exposure to certain chemical structures and the need for safe handling and regulatory oversight (Parodi et al., 1981).

Azepanium Ionic Liquids

The synthesis of a new family of room temperature ionic liquids based on azepane highlights an innovative approach to utilizing a coproduct of diamine production processes. Such developments in green chemistry aim to mitigate disposal issues related to azepane by transforming it into valuable ionic liquids with potential applications in various industrial processes (Belhocine et al., 2011).

Ligand-assisted Copper(II) Acetate-accelerated Azide-alkyne Cycloaddition

A study on ligand-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition (AAC) reactions expands the scope of AAC reactions to include nonchelating azides. This work not only broadens the application of AAC reactions but also provides insights into the mechanistic synergy between the title reaction and the alkyne oxidative homocoupling reaction (Michaels & Zhu, 2011).

Propriétés

IUPAC Name |

[(3S)-3-(dimethylamino)azepan-1-yl]-[2-(1,2,4-triazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-20(2)14-7-5-6-10-21(11-14)17(23)15-8-3-4-9-16(15)22-13-18-12-19-22/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXQZDQJRWBWEZ-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)C2=CC=CC=C2N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC=CC=C2N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)

![1-phenyl-1,5,6,7-tetrahydrocyclopenta[e][1,3,4]thiadiazine-3-thiol](/img/structure/B5564622.png)

![N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)

![5-[(9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5564628.png)

![4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5564634.png)

![N-(2,5-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5564635.png)

![(4-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5564661.png)

![8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564667.png)

![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5564686.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)